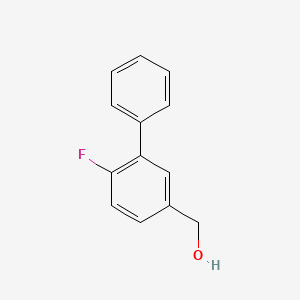

(2-Fluorobiphenyl-5-yl)methanol

Description

(2-Fluorobiphenyl-5-yl)methanol (CAS: 89951-76-8) is a fluorinated aromatic alcohol with the molecular formula C₁₃H₁₁FO (molecular weight: 202.23 g/mol). It features a biphenyl backbone substituted with a fluorine atom at the 2-position and a hydroxymethyl group at the 5-position (meta to the fluorine).

Properties

IUPAC Name |

(4-fluoro-3-phenylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYWIENUUPKHFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Fluorobiphenyl-5-yl)methanol can be synthesized through several methods. One common method involves the reaction of 2-fluorobiphenyl with methanol under suitable reaction conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorobiphenyl-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as halogens, alkyl groups, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) are used under specific conditions, often involving catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry

(2-Fluorobiphenyl-5-yl)methanol serves as an important reagent in organic chemistry. It is utilized in the synthesis of more complex organic molecules, enabling researchers to explore new chemical pathways and develop novel compounds. Its fluorinated nature enhances its reactivity and selectivity in various chemical reactions.

Biology

The compound has been investigated for its biological activity, particularly in relation to its interactions with biological systems:

- Antitumor Activity : Studies have shown that this compound exhibits dose-dependent cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves apoptosis induction through mitochondrial pathways.

- Enzyme Interaction : The compound has demonstrated competitive inhibition against human lipoxygenases, indicating its potential therapeutic applications in inflammatory diseases.

Case Study 1: Antitumor Activity

A recent study evaluated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at higher concentrations, with apoptosis being the proposed mechanism of action.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with lipoxygenases, where it was found to act as a competitive inhibitor. This finding suggests potential applications in treating conditions related to inflammation.

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Limited data; further studies needed | |

| Cytotoxicity | Dose-dependent inhibition in cancer cells | |

| Enzyme Inhibition | Competitive inhibitor of lipoxygenases |

Industrial Applications

In industry, this compound is explored for its potential use in the development of advanced materials such as:

- Polymers : Its unique structural properties make it suitable for creating high-performance polymers.

- Liquid Crystals : The compound's rigidity and stability are advantageous for applications in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (2-Fluorobiphenyl-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

- Purity : 97%

- Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)

- Storage : 2–8°C.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between (2-Fluorobiphenyl-5-yl)methanol and related fluorinated benzyl alcohols:

Key Structural and Functional Differences

Biphenyl vs. Monophenyl Backbone: The target compound and (2',5-Difluorobiphenyl-2-yl)methanol share a biphenyl structure, enhancing rigidity and π-conjugation compared to monophenyl analogs like 2-Fluoro-5-methylbenzyl alcohol. Biphenyl derivatives often exhibit distinct electronic properties, influencing reactivity in cross-coupling reactions or supramolecular assembly.

Substituent Effects: Electron-Withdrawing Groups: The fluorine atom in this compound deactivates the aromatic ring, directing electrophilic substitution to specific positions. In contrast, 2-Fluoro-5-methylbenzyl alcohol contains an electron-donating methyl group, altering regioselectivity in reactions. Functional Group Diversity: (2-Amino-5-bromo-3-fluorophenyl)methanol incorporates amino and bromo groups, enabling nucleophilic substitution or metal-catalyzed coupling, whereas (2-Ethoxy-5-fluorophenyl)methanol contains an ethoxy group, enhancing solubility in organic solvents.

Hazard Profiles: The target compound’s hazards (skin, eye, and respiratory irritation) are more comprehensively documented compared to analogs, likely due to its broader commercial use.

Biological Activity

(2-Fluorobiphenyl-5-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C13H11F

- Molecular Weight : 198.23 g/mol

- Structure : The compound consists of a biphenyl framework with a fluorine atom at the 2-position and a hydroxymethyl group at the 5-position, which may influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including:

- Enzymes : The hydroxymethyl group can form hydrogen bonds, potentially inhibiting enzymatic activity.

- Receptors : The biphenyl structure allows for π-π interactions with aromatic amino acids in receptor binding sites.

- Ion Channels : Modulation of ion channel activity may occur through conformational changes induced by binding.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

A study reported minimum inhibitory concentration (MIC) values demonstrating potent antibacterial effects, suggesting potential use in treating infections caused by resistant strains.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines. In vitro studies revealed:

- IC50 Values : The compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating strong growth inhibition.

For example, a recent study highlighted that this compound inhibited the proliferation of HeLa cells, a model for cervical cancer, suggesting its potential as a therapeutic agent.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

- Researchers conducted an investigation into the antimicrobial efficacy of this compound against clinical isolates of MRSA. The results indicated that the compound had an MIC of 32 µg/mL against MRSA strains, showcasing its potential as an alternative treatment option in antibiotic-resistant infections .

-

Anticancer Research :

- A study focused on the cytotoxic effects of this compound on various cancer cell lines. The results showed that it induced apoptosis in HeLa cells through the activation of caspase pathways, with IC50 values around 15 µM . This suggests that the compound could be further developed as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | MIC/IC50 Values |

|---|---|---|

| This compound | Antimicrobial, Anticancer | MIC: 32 µg/mL; IC50: 15 µM |

| Biphenyl Derivative A | Moderate Antimicrobial | MIC: 64 µg/mL |

| Biphenyl Derivative B | Low Anticancer Activity | IC50: >50 µM |

This table illustrates how this compound compares favorably against other biphenyl derivatives in terms of biological activity.

Q & A

Q. What statistical approaches validate reproducibility in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.